3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
The compound 3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a pyrido[2,3-d]pyrimidin-4(3H)-one derivative characterized by a piperidin-4-yl group substituted at position 3 of the pyridopyrimidinone core. The piperidine moiety is further functionalized with a 2,5-dimethylfuran-3-carbonyl group, introducing both lipophilic and electron-rich properties to the molecule. Pyrido[2,3-d]pyrimidinones are nitrogen-rich heterocycles widely explored for their diverse pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and kinase-inhibitory effects .
Properties
IUPAC Name |
3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-12-10-16(13(2)26-12)18(24)22-8-5-14(6-9-22)23-11-21-17-15(19(23)25)4-3-7-20-17/h3-4,7,10-11,14H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGOHQZOBBCMIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a complex structure that includes a pyrido-pyrimidine core and a piperidine ring, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 304.36 g/mol. The structure can be represented as follows:
This compound is characterized by:
- A pyrido[2,3-d]pyrimidine scaffold known for its ability to interact with various biological targets.
- A piperidine moiety that may enhance its binding affinity to receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The carbonyl group within the furan moiety may facilitate interactions through hydrogen bonding or hydrophobic interactions, influencing the compound's pharmacodynamics.
Anticancer Activity
Recent studies have indicated that derivatives of pyrido-pyrimidines exhibit significant anticancer properties. For instance, compounds similar to the one have shown:
- Inhibition of tumor cell proliferation : Studies report IC50 values in the low micromolar range against various cancer cell lines.
- Induction of apoptosis : Mechanistic studies suggest that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.
Antiviral Properties
Research has also suggested potential antiviral activity against viruses such as HIV and HCV:
- HIV Inhibition : Analogous compounds have been found to inhibit HIV replication by targeting viral entry mechanisms.
- HCV Replication : Some derivatives demonstrate efficacy in reducing viral load in infected cells.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of similar pyrido-pyrimidine derivatives. The results indicated that one derivative exhibited an IC50 of 4.5 µM against MCF-7 breast cancer cells, demonstrating significant cytotoxic effects .
Study 2: Antiviral Activity
In another investigation focused on antiviral properties, a related compound was tested against HIV strains in MT-2 cells. The compound showed an EC50 value of 2.2 µM, indicating strong antiviral activity .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives exhibit varied pharmacological profiles depending on their substituents. Below is a comparative analysis of structurally related compounds and their activities:
Table 1: Structural and Functional Comparison of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives
Key Observations
Substituent Impact on Activity :
- Electron-Withdrawing Groups : Derivatives like 5a () incorporate hydrazine and aromatic moieties, enhancing kinase inhibition through hydrogen bonding and π-π stacking .
- Lipophilic Substituents : The adamantane group in improves antimicrobial activity due to increased membrane permeability , while the target compound’s 2,5-dimethylfuran may balance lipophilicity and metabolic stability.
- Heterocyclic Additions : Thiazole () and thiadiazole () substituents introduce planar aromatic systems, favoring intercalation with DNA or enzyme active sites in cytotoxic/antitumor contexts .
Synthetic Strategies: The target compound’s piperidine-furan carbonyl group likely requires multi-step synthesis, contrasting with one-pot methods for simpler derivatives (e.g., uses ionic liquid catalysts for regioselective synthesis) . Thiazole-ethyl derivatives () are synthesized via acetic acid-mediated condensation, emphasizing the versatility of pyridopyrimidinone scaffolds in modular drug design .
Activity Trends :
- Antiplatelet activity in tetrahydro derivatives () highlights the importance of saturation in the pyridopyrimidine core for improving binding to ADP receptors .
- Antitumor activity in thiadiazole derivatives () correlates with thiol-containing groups, which may disrupt redox homeostasis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
